2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring, which is a ring structure consisting of three nitrogen atoms and two carbon atoms . The nitrogen atoms are in non-consecutive positions . The compound also contains m-tolyl (a methylated phenyl group) and acetamide groups.Scientific Research Applications
Synthesis and Characterization
- Research has demonstrated the synthesis of novel compounds utilizing a core structure similar to "2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide," highlighting its potential in creating new materials and drugs. For example, compounds have been synthesized for antimicrobial activity evaluation, showcasing the structural versatility and potential application in developing new therapeutic agents (Abbady, 2014).
Crystal Structure Analysis
- The crystal structure analysis of compounds related to "this compound" has provided insights into their molecular configurations, contributing to the understanding of their chemical behavior and interactions. This foundational knowledge supports the design of compounds with desired physical and chemical properties (Xue et al., 2008).
Biological Activity
- Several studies have focused on the biological activities of derivatives, such as their antimicrobial and antitumor potentials. This research direction is crucial for discovering new drugs and understanding the relationship between structure and biological function. For instance, derivatives have shown significant antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents (Yurttaş et al., 2015).
Potential as Precursors for Heterocyclic Syntheses
- The compound and its derivatives serve as versatile precursors for synthesizing a wide range of heterocyclic compounds, demonstrating their significant role in organic synthesis and the development of pharmacologically active agents. This utility underscores the importance of such compounds in medicinal chemistry and drug design (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-5-3-7-14(9-12)17-21-22-18(23(17)19)25-11-16(24)20-15-8-4-6-13(2)10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHOSBSSARFGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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